molecular formula C10H9NO2 B13087775 2-Methylquinoline-5,8-diol

2-Methylquinoline-5,8-diol

Cat. No.: B13087775
M. Wt: 175.18 g/mol
InChI Key: RKCIHPKMOAYMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinoline-5,8-diol is a heterocyclic aromatic compound with the molecular formula C({10})H({9})NO(_{2}) It is a derivative of quinoline, characterized by the presence of hydroxyl groups at the 5 and 8 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. The specific conditions for synthesizing this compound may vary, but generally include:

    Starting Materials: Aniline derivatives, glycerol, oxidizing agents (e.g., nitrobenzene), and catalysts (e.g., sulfuric acid).

    Reaction Conditions: Elevated temperatures (around 150-200°C) and controlled addition of reagents to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-5,8-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 3 and 4.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Methylquinoline-5,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5,8-diol varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

2-Methylquinoline-5,8-diol can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

    2-Methylquinoline: Similar structure but without the hydroxyl groups.

    5,8-Dihydroxyquinoline: Lacks the methyl group at the 2 position.

Uniqueness: The presence of both hydroxyl groups and a methyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its biological activity and chemical behavior.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-methylquinoline-5,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCIHPKMOAYMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.